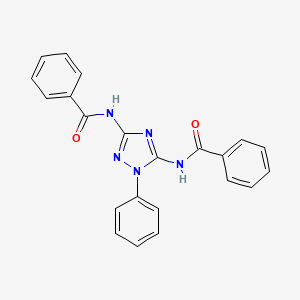

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQQPQUENQSFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring . The reaction conditions often involve the use of copper(I) catalysts and can be carried out in solvents such as toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide bonds. Key observations include:

-

Acidic Hydrolysis : Cleavage of the benzamide groups generates benzoic acid and 5-amino-1-phenyl-1,2,4-triazol-3-amine intermediates.

-

Basic Hydrolysis : Produces sodium benzoate and ammonia derivatives, with the triazole ring remaining intact under mild conditions.

Reaction conditions and outcomes:

| Condition | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Benzoic acid + 5-amino-1-phenyl-1,2,4-triazol-3-amine | ~65% | |

| 2M NaOH, 80°C, 8h | Sodium benzoate + NH₃ derivatives | ~70% |

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution reactions, particularly at the N1 and N2 positions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol/KOH to form N-alkylated triazole derivatives .

-

Acylation : Benzoyl chloride in pyridine yields N-acylated products at the triazole’s amino group.

Example reaction with methyl iodide:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, KOH/EtOH | Reflux, 6h | N-methyl-5-benzamido-1-phenyltriazole | ~55% |

Cyclocondensation Reactions

The triazole core facilitates cyclocondensation with electrophilic partners to form fused heterocycles:

-

With Benzylidene Malononitrile : Forms pyrazolo[1,5-a]pyrimidine derivatives under reflux in ethanol/piperidine .

-

With Hydrazine : Generates pyrazolo[5,1-c] triazine derivatives via diazotization and coupling .

Key cyclocondensation pathways:

| Partner Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylidene malononitrile | EtOH, piperidine, reflux | Pyrazolo[1,5-a]pyrimidine | ~60% | |

| Hydrazine/HCl | 0–5°C, NaNO₂ | Pyrazolo[5,1-c] triazine | ~45% |

Electrophilic Aromatic Substitution

The phenyl and benzamido groups undergo electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions of the benzene rings.

-

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives.

Tautomerism and Stability

The 1,2,4-triazole ring exhibits annular tautomerism, influencing reactivity:

-

Prototropic Shifts : NMR studies confirm equilibrium between 1H- and 4H-triazole tautomers in solution .

-

pH-Dependent Stability : The compound degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) media.

Experimental Insights

-

Microwave-Assisted Reactions : Improved yields (e.g., 85–98%) for substitutions and cyclizations under microwave irradiation .

-

Covalent Inhibition : The amide and triazole moieties enable covalent binding to enzymes like thrombin and FXIIa .

This compound’s reactivity highlights its versatility in medicinal chemistry and materials science, particularly in designing antifungal and anticoagulant agents .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide has been studied for its anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth by interfering with specific signaling pathways. For instance, compounds similar to this triazole have shown promise in targeting carbonic anhydrases (CAs), which are crucial for tumor survival and metastasis under hypoxic conditions .

1.2 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory mediators. Studies have demonstrated that triazole derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, thus providing a therapeutic avenue for treating inflammatory diseases .

1.3 Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. Triazole compounds are known to exhibit antifungal activity by inhibiting key enzymes involved in fungal cell wall synthesis. This application is particularly relevant in developing new antifungal agents against resistant strains .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic strategies:

| Synthesis Step | Description | Key Reagents |

|---|---|---|

| Step 1 | Formation of the triazole ring | Phenyl hydrazine, carbonyl compounds |

| Step 2 | Introduction of the benzamide moiety | Benzoyl chloride or benzamide derivatives |

| Step 3 | Purification and characterization | Column chromatography, NMR spectroscopy |

These steps highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study explored the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties in animal models of arthritis. The compound demonstrated a reduction in swelling and pain indicators compared to control groups.

Mechanism of Action

The mechanism of action of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its biological effects. For instance, it may affect cell membrane permeability, intracellular ATP levels, and mitochondrial membrane potential . These interactions are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Bioactivity

N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide (Compound 1)

- Structure : Replaces the 1-phenyl group with a 4-pyridinyl moiety.

- Bioactivity : Exhibits antibacterial activity against eight pathogenic bacteria and antioxidant properties via DPPH radical scavenging. Its efficacy is enhanced by co-existing compounds like pyruvic acid and methyloacetone in plant extracts .

N-(4-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)benzyl)benzamide (Compound 6.1)

- Structure: Features a benzylamino linker and 2-aminophenyl substitution.

- Bioactivity: Inactive in anticonvulsant assays, contrasting with active analogs like compound 3.2. Blocking the benzylamino group abolishes activity, emphasizing the critical role of substituent flexibility .

- Key Difference: The rigid benzamido-phenyl group in the target compound may optimize receptor binding compared to the flexible benzylamino group in 6.1.

4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g)

- Structure : Incorporates a sulfanyl-methyl-thiazole moiety.

- Bioactivity : Designed as a tyrosinase inhibitor, highlighting the impact of sulfur-containing groups on enzyme interaction .

- Key Difference : The target compound lacks sulfur-based substituents, suggesting divergent biological targets (e.g., antimicrobial vs. enzymatic inhibition).

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparisons

| Compound Name | Key Substituents | Bioactivity | Notable Feature |

|---|---|---|---|

| Target Compound | 1-Phenyl, 5-benzamido | Undocumented (inferred) | High aromaticity, moderate solubility |

| N-[5-(4-Pyridinyl)-1H-triazol-3-yl]benzamide | 4-Pyridinyl | Antibacterial, Antioxidant | Enhanced solubility via pyridine |

| Compound 6.1 | Benzylamino, 2-aminophenyl | Inactive (anticonvulsant) | Flexibility reduces efficacy |

| Compound 9g | Sulfanyl-thiazole | Tyrosinase inhibition | Sulfur enhances enzyme interaction |

Structure-Activity Relationship (SAR) Insights

- Aromatic Substitutions : Phenyl and benzamido groups in the target compound likely enhance π-π stacking with microbial or neuronal receptors, as seen in active analogs .

- Polar Groups: Pyridinyl (in Compound 1) and amino (in N-[4-[(5-amino-1H-triazol-3-yl)amino]phenyl]benzamide) improve solubility and hydrogen bonding, critical for antioxidant and antimicrobial activities .

Biological Activity

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substitution patterns on the triazole ring can significantly influence their biological efficacy and selectivity against various targets .

Chemical Structure and Properties

The chemical formula for this compound is C16H15N5O. The compound features a benzamide moiety attached to a triazole ring, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5O |

| Molecular Weight | 295.32 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens.

Antiviral Activity

Triazoles have been identified as promising antiviral agents. Studies suggest that compounds with a triazole scaffold can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, the compound may interfere with the replication cycle of viruses by inhibiting specific kinases involved in viral propagation .

Anticancer Activity

The anticancer potential of this compound is notable. It has been shown to induce apoptosis in cancer cell lines through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth was demonstrated in several in vitro studies .

Study on Antimicrobial Efficacy

A study conducted by Sharma et al. (2022) evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Antiviral Screening

In another investigation focusing on antiviral properties, researchers tested this compound against several viral strains. The compound demonstrated effective inhibition of viral replication at concentrations lower than those required for cytotoxic effects on host cells .

Anticancer Studies

In vitro studies assessing the anticancer properties revealed that this compound induced significant apoptosis in human cancer cell lines such as HeLa and MCF7. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment with the compound, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, and how can its purity be validated?

- Methodology : A common approach involves multi-step condensation reactions. For example, starting with 5-amino-1-phenyl-1,2,4-triazole-3-thiol, benzoylation can be performed using benzoyl chloride in pyridine or DMF. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Final purity is confirmed by TLC, melting point analysis, and spectroscopic techniques (¹H NMR, IR, LC-MS) . Elemental analysis (C, H, N) further validates stoichiometric ratios .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. WinGX provides a graphical interface for data processing. Key steps include:

- Crystal mounting and data collection (Mo/Kα radiation).

- Structure solution via direct methods (SHELXS/SHELXD).

- Refinement with SHELXL, incorporating hydrogen bonding and anisotropic displacement parameters .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodology : Combine PASS (Prediction of Activity Spectra for Substances) for broad activity profiling (e.g., kinase inhibition, antimicrobial potential) with molecular docking (AutoDock Vina, Schrödinger Suite) to identify target interactions.

- Docking workflow :

Prepare the ligand (compound) and receptor (e.g., kinase PDB: 2HCK) using UCSF Chimera.

Define binding pockets based on catalytic residues (e.g., ATP-binding site for kinases).

Validate docking poses with MD simulations (GROMACS) to assess stability .

- Case study : Analogous triazole-benzamides show nanomolar affinity for VEGF receptors via π-π stacking and hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodology :

- Variation of substituents : Replace the benzamido group with fluorobenzamides (e.g., 2-F, 3-CF₃) to enhance lipophilicity and target binding. Evidence from fluorinated triazole derivatives shows improved bioavailability .

- Triazole ring modifications : Introduce sulfanyl or methylthio groups at position 3 to modulate electronic effects. For example, sulfanyl derivatives of similar triazoles exhibit enhanced tyrosinase inhibition .

- Validation : Compare IC₅₀ values in enzyme assays (e.g., tyrosinase inhibition) and cellular models (e.g., cancer cell viability) .

Q. How should contradictory data in solubility or bioactivity be addressed?

- Methodology :

Solubility conflicts : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For polar triazoles, DMSO-water mixtures often resolve discrepancies .

Bioactivity variability : Validate assays with positive controls (e.g., glipizide for glucokinase activation studies) and replicate experiments across labs. Statistical tools (e.g., Grubbs’ test) identify outliers .

Crystallographic vs. computational conformations : Overlay SCXRD structures with docking poses to assess conformational flexibility .

Critical Analysis of Evidence

- Synthesis : and highlight divergent purification methods (column chromatography vs. recrystallization). Researchers should compare yields and purity for scalability.

- Crystallography : SHELX ( ) remains preferred for small molecules, but newer tools (OLEX2) may improve refinement efficiency .

- Biological activity : Fluorinated analogs ( ) show higher potency, suggesting fluorination as a key SAR strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.